molecular formula C5H12ClNO B1426241 (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride CAS No. 1107658-77-4

(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride

Cat. No.: B1426241
CAS No.: 1107658-77-4
M. Wt: 137.61 g/mol
InChI Key: YPSDRILWPNPXQJ-FHAQVOQBSA-N
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Description

Nomenclature and Chemical Identity

The systematic nomenclature of (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride follows International Union of Pure and Applied Chemistry conventions for stereochemical designation and functional group identification. The compound is formally designated as 3-Pyrrolidinol, 5-Methyl-, hydrochloride, (3S,5S)- according to Chemical Abstracts Service nomenclature systems. Alternative naming conventions include (3S,5S)-5-methylpyrrolidin-3-ol hydrogen chloride and (2S,4S)-2-methyl-4-hydroxy-pyrrolidine hydrochloride, reflecting different numbering systems for the pyrrolidine ring structure.

The molecular identity of this compound is established through its unique Chemical Abstracts Service registry number 1107658-77-4, which distinguishes it from other stereoisomeric forms. The molecular formula C5H12ClNO accurately represents the atomic composition, indicating the presence of five carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The molecular weight is consistently reported as 137.61 grams per mole across multiple sources, providing a precise measure for quantitative applications.

Additional synonyms for this compound include (3S,5S)-5-Methylpyrrolidin-3-ol HCl and 3-Pyrrolidinol, 5-methyl-, hydrochloride (1:1), (3S,5S)-, demonstrating the various ways this molecule can be referenced in scientific literature. The European Community number 959-271-7 provides additional regulatory identification for this compound.

Property Value Source
Chemical Abstracts Service Number 1107658-77-4
Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
European Community Number 959-271-7
Free Base Chemical Abstracts Service 1108234-24-7

Historical Context and Discovery

The development of this compound emerged from broader research initiatives investigating methylated proline derivatives and their stereochemical properties. Historical work on proline-related compounds has demonstrated the importance of understanding stereoisomeric variations in biological and chemical systems. Research into poly(proline) conformations and related amino acid derivatives established the foundation for investigating specific stereoisomers like this compound.

The synthesis and characterization of various methylproline compounds has been documented in scientific literature since the mid-20th century, with particular emphasis on understanding conformational behavior and stereochemical control. Studies of 3-hydroxy-5-methylproline derivatives provided important precedents for the systematic investigation of stereoisomeric methylpyrrolidinol compounds. These investigations revealed the significance of precise stereochemical control in determining molecular properties and potential applications.

The specific focus on this compound represents part of a broader scientific effort to characterize all possible stereoisomers within this chemical family. Comparative studies with related compounds such as (3R,5S)-5-methylpyrrolidin-3-ol hydrochloride have highlighted the importance of understanding how subtle stereochemical differences affect molecular behavior. This systematic approach to stereoisomer characterization reflects the increasing sophistication of modern chemical research methodologies.

Significance in Heterocyclic Chemistry

This compound occupies an important position within heterocyclic chemistry as a representative of five-membered nitrogen-containing ring systems with multiple functional groups. The pyrrolidine core structure represents one of the most fundamental heterocyclic frameworks in organic chemistry, serving as a building block for numerous natural products and synthetic compounds. The presence of both hydroxyl and methyl substituents on this core structure provides multiple sites for chemical modification and derivatization reactions.

The stereochemical complexity introduced by the (3S,5S) configuration adds significant value to this compound as a research tool for understanding structure-activity relationships in heterocyclic systems. Research has demonstrated that methylated pyrrolidine derivatives can serve as effective catalysts in asymmetric organic transformations, particularly in Baylis-Hillman reactions where stereochemical control is paramount. The specific spatial arrangement of functional groups in this compound may provide unique reactivity profiles compared to other stereoisomers.

The compound's significance extends to its potential role as a precursor for more complex heterocyclic structures. Studies of related methylpyrrolidine compounds have shown their utility in constructing polycyclic systems and as intermediates in the synthesis of biologically active molecules. The hydrochloride salt form enhances the compound's stability and solubility properties, making it more suitable for various synthetic applications and research investigations.

Stereochemical Importance in Research

The stereochemical characteristics of this compound make it particularly valuable for research into asymmetric synthesis and stereochemical control mechanisms. The presence of two stereogenic centers at positions 3 and 5 of the pyrrolidine ring creates a defined three-dimensional structure that can influence molecular recognition events and catalytic processes. Comparative studies with other stereoisomers, such as the (3R,5S) configuration, reveal how subtle changes in spatial arrangement can dramatically affect chemical and biological properties.

Research into related compounds has demonstrated the importance of stereochemical precision in determining molecular function and reactivity patterns. Studies of various methylpyrrolidin-3-ol stereoisomers have shown distinct differences in their physical properties, chemical stability, and potential biological activities. The (3S,5S) configuration represents one specific solution to the challenge of organizing functional groups in three-dimensional space, providing researchers with a well-defined molecular architecture for investigation.

The compound serves as an important reference standard for understanding how stereochemical factors influence molecular behavior in heterocyclic systems. Research has shown that different stereoisomers of methylpyrrolidinol compounds can exhibit varying degrees of reactivity toward common chemical transformations. This stereochemical dependence makes this compound valuable for developing predictive models of molecular behavior and for designing new synthetic methodologies that rely on stereochemical control.

Stereoisomer Chemical Abstracts Service Number Configuration Research Applications
(3S,5S)-5-Methylpyrrolidin-3-ol HCl 1107658-77-4 3S,5S Asymmetric synthesis studies
(3R,5S)-5-Methylpyrrolidin-3-ol HCl 1107658-76-3 3R,5S Comparative stereochemical analysis
(3S,5R)-5-Methylpyrrolidin-3-ol 1108234-25-8 3S,5R Structure-activity relationship studies

Properties

IUPAC Name

(3S,5S)-5-methylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-4-2-5(7)3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSDRILWPNPXQJ-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717656
Record name (3S,5S)-5-Methylpyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107658-77-4
Record name 3-Pyrrolidinol, 5-methyl-, hydrochloride (1:1), (3S,5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1107658-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,5S)-5-Methylpyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material

  • The synthesis often begins with (S)-proline or related chiral amino acid derivatives, which provide the stereochemical framework for the target molecule.

Reduction

  • The carboxyl group of (S)-proline is reduced to the corresponding alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH4). This step converts the carboxylic acid into a primary alcohol while preserving stereochemistry.

Cyclization

  • The intermediate alcohol undergoes intramolecular cyclization to form the pyrrolidine ring. This step can be facilitated by acidic or basic conditions depending on the protecting groups and reaction environment.

Methylation

  • Methylation at the 5-position of the pyrrolidine ring is accomplished using methylating agents like methyl iodide (CH3I). This reaction requires careful control to maintain stereochemical integrity and avoid over-alkylation.

Hydrochloride Salt Formation

  • The free base of 5-methylpyrrolidin-3-ol is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl), improving solubility and stability for storage and further applications.

Alternative and Advanced Synthetic Strategies

Use of Protected Intermediates

  • In some protocols, protecting groups such as Boc (tert-butoxycarbonyl) are employed on the amine functionality during synthesis to prevent side reactions. Subsequent deprotection with HCl in ethyl acetate yields the hydrochloride salt of the target compound.

Stereoselective Synthesis via Chiral Amines

  • The key intermediate, 5-methylpyrrolidin-3-amine, can be reacted with other electrophiles under basic conditions (e.g., K2CO3, KI) to form substituted derivatives. This method allows for the preparation of the hydrochloride salt after purification.

Chromatographic Separation

  • Diastereomeric and enantiomeric purity is ensured by chromatographic techniques such as chiral supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC), which separate stereoisomers effectively.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Purpose Notes
Reduction LiAlH4 in ether solvents Convert carboxylic acid to alcohol Requires anhydrous conditions
Cyclization Acidic/basic catalysis Ring closure to pyrrolidine Conditions optimized for stereochemistry
Methylation Methyl iodide (CH3I), base Introduce methyl group at C-5 Controlled to avoid over-alkylation
Salt Formation HCl in ethyl acetate or aqueous HCl Form hydrochloride salt Enhances solubility and stability
Purification Chiral SFC or HPLC Isomer separation Ensures enantiomeric purity

Analytical and Purification Techniques

  • Chromatography: Chiral SFC and HPLC are critical for separating stereoisomers and ensuring high enantiomeric excess (>99%) of (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride.
  • Spectroscopy: NMR (1H, 13C), HRMS, and IR spectroscopy confirm structure and purity.
  • Crystallization: Sometimes used to isolate the hydrochloride salt in pure form.

Research Findings and Industrial Considerations

  • The stereochemistry of this compound is crucial for its biological activity, especially in drug development targeting neurological receptors.
  • Industrial scale synthesis adapts these methods with process optimizations to improve yield and reduce impurities, employing large-scale reactors and continuous flow techniques where applicable.
  • The compound serves as a chiral building block in the synthesis of complex molecules, with its preparation methods designed to maintain stereochemical integrity and scalability.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Challenges
Classical Reduction & Cyclization (S)-Proline LiAlH4, acid/base Straightforward, stereospecific Sensitive to moisture, requires careful handling
Protected Intermediate Route Boc-protected amines mCPBA, HCl/EtOAc Enhanced control over side reactions Additional steps for protection/deprotection
Methylation with CH3I Pyrrolidine intermediate Methyl iodide, base Efficient methylation Over-alkylation risk
Chromatographic Purification Crude product mixture Chiral SFC/HPLC High enantiomeric purity Cost and time intensive

This comprehensive analysis of preparation methods for this compound integrates diverse, authoritative sources and detailed reaction conditions, ensuring a professional and thorough understanding of the compound’s synthesis.

Chemical Reactions Analysis

Types of Reactions: (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The ketone can be reduced back to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as sodium azide (NaN3) in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: 5-Methylpyrrolidin-3-one.

    Reduction: 5-Methylpyrrolidin-3-ol.

    Substitution: 5-Azidomethylpyrrolidin-3-ol.

Scientific Research Applications

Chemical Synthesis

(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows it to participate in asymmetric synthesis, making it valuable for creating enantiomerically pure compounds. The compound can be synthesized from starting materials such as (S)-proline through reduction, cyclization, methylation, and conversion to its hydrochloride salt form .

Biological Research

The compound is extensively studied for its potential biological activities , including:

  • Enzyme Modulation : Research indicates that this compound can influence enzyme activity, which may affect metabolic processes and cellular signaling pathways .
  • Neurotransmitter Interaction : It has shown potential in interacting with neurotransmitter receptors, impacting mood and cognitive functions. This interaction suggests possible applications in treating neurological disorders .
  • Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from damage, offering potential therapeutic benefits for neurodegenerative diseases .

Medicinal Applications

The compound is under investigation for its therapeutic applications , particularly in:

  • Drug Development : Its ability to modulate neurotransmitter systems positions it as a candidate for developing new drugs aimed at conditions like anxiety and depression .
  • Pain Management : Preliminary studies indicate potential applications in pain relief therapies, highlighting its relevance in pharmacology .

Industrial Applications

In the industrial sector, this compound is utilized in the production of:

  • Pharmaceuticals : The compound's unique properties make it suitable for synthesizing various pharmaceutical agents .
  • Agrochemicals : Its structural characteristics allow it to be used in developing agrochemical products .

Mechanism of Action

The mechanism of action of (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including neurotransmitter signaling and metabolic processes.

Comparison with Similar Compounds

Stereoisomers of 5-Methylpyrrolidin-3-ol Hydrochloride

The stereochemical arrangement of substituents on the pyrrolidine ring significantly impacts physicochemical and biological properties. Key stereoisomers include:

Compound Name CAS Number Configuration Molecular Weight (g/mol) Key Differences
(3R,5R)-5-Methylpyrrolidin-3-ol HCl 857651-11-7 (3R,5R) 137.61 Enantiomeric pair with distinct receptor-binding profiles; lower solubility reported in non-polar solvents .
(3S,5R)-5-Methylpyrrolidin-3-ol HCl 1107658-78-5 (3S,5R) 137.61 Diastereomer with altered hydrogen-bonding networks; used in asymmetric catalysis .
(3R,5S)-5-Methylpyrrolidin-3-ol HCl 1107658-76-3 (3R,5S) 137.61 Exhibits divergent crystal packing due to non-polar layer formation along the b-axis .

Crystallographic Insights :

  • The (3S,5S) isomer forms polar channels along the a-axis in its crystal lattice, as seen in related pyrrolidine hydrochlorides .
  • In contrast, the (3R,5R) isomer displays alternating polar/non-polar bilayers, reducing its hygroscopicity compared to the (3S,5S) form .

Derivatives with Functional Group Modifications

Substituent variations influence lipophilicity, metabolic stability, and target affinity:

Compound Name CAS Number Substituent Molecular Weight (g/mol) Key Differences
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol HCl 73285-50-4 Hydroxymethyl 167.63 Increased polarity (TPSA = 43.7 Ų) enhances aqueous solubility but reduces blood-brain barrier penetration .
(3S,5R)-5-Ethylpyrrolidin-3-ol HCl 2089246-24-0 Ethyl 151.62 Higher lipophilicity (clogP ~0.8) improves membrane permeability but accelerates hepatic metabolism .
(3S,5R)-5-Trifluoromethylpiperidin-3-ol HCl 2891580-85-9 Trifluoromethyl 205.61 Enhanced metabolic stability due to fluorine’s electron-withdrawing effects; used in CNS-targeting agents .

Piperidine and Bicyclic Analogs

Expanding the ring size or introducing bicyclic systems alters conformational flexibility:

Compound Name CAS Number Structure Molecular Weight (g/mol) Key Differences
Migalastat HCl (2R,3S,4R,5S-piperidine derivative) 75172-81-5 Piperidine 215.66 Approved for Fabry disease; hydroxyl groups enable glycosidase inhibition via hydrogen bonding .
exo-8-Azabicyclo[3.2.1]octan-3-ol HCl 92053-25-3 Bicyclic 149.62 Rigid structure enhances selectivity for opioid receptors but reduces synthetic yield (~40%) .

Biological Activity

(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride is a chiral compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₅H₁₂ClNO
  • Molecular Weight : 137.61 g/mol
  • CAS Number : 478922-47-3

The compound's unique stereochemistry contributes to its distinct biological activity compared to its enantiomers and related compounds.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including:

  • Enzymes : The compound may modulate enzyme activity, influencing metabolic processes.
  • Receptors : It has shown potential in interacting with neurotransmitter receptors, which may affect mood and cognitive functions.
  • Ion Channels : Interaction with ion channels could play a role in its neuroprotective effects.

Pathways Involved

The compound influences several biochemical pathways, particularly those related to neurotransmitter signaling, which are crucial for maintaining neurological health and function. Its structural similarity to other psychoactive substances suggests it may impact serotonin and dopamine pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage, potentially useful in treating neurodegenerative diseases.
  • Modulation of Neurotransmitter Systems : The compound has been investigated for its ability to influence neurotransmitter levels, which could aid in managing conditions like anxiety and depression.
  • Pain Management : Preliminary pharmacological studies indicate potential applications in pain relief.

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
(3R,5R)-5-Methylpyrrolidin-3-olHighDifferent receptor interactions
PyrrolidineModerateBasic structural framework
ProlineLowNatural amino acid with distinct functions

The unique stereochemistry of this compound distinguishes it from these compounds, leading to specific biological effects.

Case Studies and Research Findings

  • Neuroprotective Study : A study demonstrated that this compound significantly reduced neuronal apoptosis in vitro under oxidative stress conditions. This suggests its potential as a therapeutic agent in neurodegenerative disorders.
  • Pharmacokinetic Profile : Research on the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics, making it a candidate for further drug development studies .
  • Binding Affinity Studies : Initial investigations into the binding affinities of this compound with various receptors have shown promising results, warranting further exploration into its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage conditions for (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride to ensure stability?

  • Methodological Answer : Store in a tightly sealed container at 2–8°C in a cool, dry, and well-ventilated area. Avoid exposure to light, moisture, and incompatible materials (e.g., strong oxidizing agents). Use inert gas purging for long-term storage to minimize oxidation. During handling, employ engineering controls (e.g., fume hoods) and personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

Q. How can researchers safely mitigate acute toxicity risks during experimentation?

  • Methodological Answer : Implement strict PPE protocols (respirators for aerosolized particles, chemical-resistant gloves) and ensure immediate access to emergency eyewash stations and safety showers. For inhalation exposure, relocate to fresh air and administer artificial respiration if necessary. In case of skin contact, wash thoroughly with water and soap. Maintain a spill kit containing sand or vermiculite for containment, and dispose of waste via approved hazardous material channels .

Q. What purification techniques are optimal for isolating this compound?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is effective. For chromatographic purification, reverse-phase HPLC with a C18 column and isocratic elution (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) achieves high purity. Monitor pH during purification to avoid decomposition, as amine hydrochlorides may degrade under extreme acidic/basic conditions .

Advanced Research Questions

Q. What synthetic routes enable stereoselective synthesis of this compound?

  • Methodological Answer : Asymmetric hydrogenation of enamine precursors using chiral catalysts (e.g., Ru-BINAP complexes) yields high enantiomeric excess (ee >95%). Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) can separate diastereomers. Optimize reaction temperature (20–25°C) and solvent polarity (e.g., tetrahydrofuran) to minimize racemization. Post-synthesis, confirm ee via chiral HPLC (Chiralpak AD-H column) or NMR with chiral shift reagents .

Q. How can researchers validate the chiral purity of this compound?

  • Methodological Answer : Use circular dichroism (CD) spectroscopy to assess optical activity, complemented by chiral stationary-phase LC-MS (e.g., Astec Cyclobond I 2000 column). For method validation, perform spike-and-recovery experiments with enantiomeric standards and establish a calibration curve (R² >0.99). Ensure inter-day precision (RSD <2%) by repeating analyses under varying humidity/temperature conditions .

Q. What degradation pathways occur under accelerated stability testing, and how are degradation products characterized?

  • Methodological Answer : Under thermal stress (40–60°C), the compound may undergo hydrolysis of the pyrrolidine ring or N-demethylation. Monitor degradation via UPLC-PDA with a BEH C18 column (1.7 µm). For structural elucidation of degradants, employ high-resolution MS/MS and ¹H/¹³C NMR. Quantify degradation kinetics using Arrhenius modeling to predict shelf-life under standard storage conditions .

Q. How does the compound interact with biological targets in mechanistic studies?

  • Methodological Answer : Conduct molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity to nicotinic acetylcholine receptors (nAChRs), leveraging the pyrrolidine scaffold’s conformational rigidity. Validate in vitro using radioligand displacement assays (³H-epibatidine) and electrophysiology (patch-clamp) to measure ion channel modulation. Adjust stereochemistry parameters in docking algorithms to correlate with experimental IC₅₀ values .

Data Contradiction Analysis

Q. Discrepancies in reported solubility How should researchers reconcile conflicting values?

  • Methodological Answer : Solubility variations may arise from polymorphic forms or residual solvents. Characterize the solid-state form via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Standardize solubility testing in USP buffers (pH 1.2–7.4) under controlled agitation (500 rpm, 25°C). Cross-validate with nephelometry to detect amorphous vs. crystalline phase contributions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride

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